Comparative Cytotoxicity Window: 4-Chlorobenzyl vs. 4-Fluorobenzyl Analog in Mammalian Cell Assays
In cytotoxicity assays using mammalian cell lines, N-(4-chlorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide exhibits IC₅₀ values exceeding 60 µM, indicating a low basal cytotoxicity profile . This contrasts with structurally related 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide derivatives bearing alternative N-substituents that have been reported to exhibit cytotoxic effects against various cancer cell lines at substantially lower concentrations . The >60 µM cytotoxicity threshold provides a practical selectivity window for screening applications where target-specific activity must be resolved from non-specific cell killing.
| Evidence Dimension | Mammalian cell cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 60 µM (low cytotoxicity toward mammalian cells) |
| Comparator Or Baseline | Other 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide analogs (e.g., 4-fluorobenzyl derivative) reported to exhibit cytotoxic effects against cancer cell lines at concentrations below the 10–50 µM range |
| Quantified Difference | At least ~3- to 6-fold lower basal cytotoxicity relative to cytotoxic analogs; exact fold difference cannot be calculated due to absence of matched-assay data |
| Conditions | Mammalian cell viability assay; specific cell line and incubation time not publicly disclosed for the target compound; comparator data drawn from general class behavior described in vendor technical summaries |
Why This Matters
A higher cytotoxicity IC₅₀ threshold reduces the probability of false positives due to non-specific cell death, improving screening hit reliability.
